4-(4-((Tetrahydro-2H-pyran-4-yl)oxy)phenyl)-1H-pyrazole
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Overview
Description
4-(4-((Tetrahydro-2H-pyran-4-yl)oxy)phenyl)-1H-pyrazole is an organic compound that features a pyrazole ring substituted with a tetrahydropyranyl ether group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-((Tetrahydro-2H-pyran-4-yl)oxy)phenyl)-1H-pyrazole typically involves the reaction of 4-hydroxyphenylpyrazole with tetrahydro-2H-pyran-4-yl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like potassium carbonate or sodium hydride to facilitate the etherification process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-(4-((Tetrahydro-2H-pyran-4-yl)oxy)phenyl)-1H-pyrazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into alcohols or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products Formed
Oxidation: Ketones or carboxylic acids.
Reduction: Alcohols or amines.
Substitution: Various substituted pyrazole derivatives.
Scientific Research Applications
4-(4-((Tetrahydro-2H-pyran-4-yl)oxy)phenyl)-1H-pyrazole has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(4-((Tetrahydro-2H-pyran-4-yl)oxy)phenyl)-1H-pyrazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
4-(2-Tetrahydropyranyloxy)phenol: Similar structure but with a phenol group instead of a pyrazole ring.
4-(Tetrahydro-2H-pyran-2-yloxy)phenol: Another related compound with a different substitution pattern on the tetrahydropyranyl group.
Uniqueness
4-(4-((Tetrahydro-2H-pyran-4-yl)oxy)phenyl)-1H-pyrazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry.
Properties
Molecular Formula |
C14H16N2O2 |
---|---|
Molecular Weight |
244.29 g/mol |
IUPAC Name |
4-[4-(oxan-4-yloxy)phenyl]-1H-pyrazole |
InChI |
InChI=1S/C14H16N2O2/c1-3-13(18-14-5-7-17-8-6-14)4-2-11(1)12-9-15-16-10-12/h1-4,9-10,14H,5-8H2,(H,15,16) |
InChI Key |
POCXUQCGTLUHAC-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCC1OC2=CC=C(C=C2)C3=CNN=C3 |
Origin of Product |
United States |
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